molecular formula C14H14ClFN2O2 B2497076 2-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide CAS No. 2034244-72-7

2-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide

Cat. No. B2497076
CAS RN: 2034244-72-7
M. Wt: 296.73
InChI Key: IQXRZJUVYOCHTO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Automated Radiosynthesis of Tracers

An automated method for the radiosynthesis of [18F]FMISO and [18F]PM-PBB3 tracers, utilized for imaging hypoxia and tau pathology, demonstrates the application of fluorination in developing clinical tools for disease diagnosis and research (Ohkubo et al., 2021).

Antitumor Properties

Research on fluorinated 2-(4-aminophenyl)benzothiazoles indicates potent cytotoxic effects against certain breast cancer cell lines, showcasing the potential of fluorine-containing compounds in cancer research (Hutchinson et al., 2001).

Antimicrobial Applications

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine revealed promising antimicrobial analogs, highlighting the role of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).

Imaging Receptor Status of Tumors

Fluorine-18-labeled benzamide analogues have been explored for imaging the sigma2 receptor status of solid tumors using PET, illustrating the importance of fluorinated compounds in medical imaging and oncology research (Tu et al., 2007).

properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-9-7-11(20-18-9)3-2-6-17-14(19)12-5-4-10(16)8-13(12)15/h4-5,7-8H,2-3,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRZJUVYOCHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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